Malonato-1,3-propylenediamineplatinum(II)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

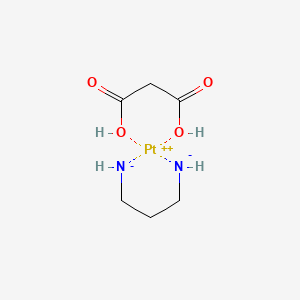

Malonato-1,3-propylenediamineplatinum(II) is a platinum-based coordination compound with the molecular formula C₆H₁₂N₂O₄Pt. It is known for its applications in various fields, particularly in medicinal chemistry and catalysis. The compound features a platinum(II) center coordinated to a malonate ligand and a 1,3-propylenediamine ligand, forming a stable complex.

Preparation Methods

Synthetic Routes and Reaction Conditions: Malonato-1,3-propylenediamineplatinum(II) can be synthesized through a series of well-defined steps. One common method involves the reaction of cis-diamminedichloroplatinum(II) with malonic acid in the presence of 1,3-propylenediamine. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the formation of the desired complex. The reaction can be represented as follows:

cis-[Pt(NH3

Biological Activity

Malonato-1,3-propylenediamineplatinum(II) is a platinum-based compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article explores the synthesis, biological mechanisms, and therapeutic applications of this compound, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

Malonato-1,3-propylenediamineplatinum(II) is a coordination complex of platinum with the formula C6H12N2O4Pt. The compound features a malonate ligand and a propylenediamine backbone, which contribute to its unique properties. The synthesis typically involves the reaction of platinum(II) salts with malonate and propylenediamine under controlled conditions to yield the desired complex.

The biological activity of Malonato-1,3-propylenediamineplatinum(II) can be attributed to its ability to interact with DNA. Like other platinum compounds, it forms DNA cross-links that inhibit replication and transcription, leading to apoptosis in cancer cells. The specific mechanism involves:

- DNA Binding : The platinum atom binds to the N7 position of guanine bases in DNA.

- Cross-Linking : This binding leads to intra- and inter-strand cross-linking, preventing DNA repair and replication.

- Cell Cycle Arrest : The damaged DNA triggers cell cycle checkpoints, leading to apoptosis.

Antitumor Activity

Research has shown that Malonato-1,3-propylenediamineplatinum(II) exhibits significant antitumor activity against various cancer cell lines. In vitro studies have demonstrated its efficacy against:

- A549 (Lung Cancer) : IC50 values indicate potent growth inhibition.

- MCF-7 (Breast Cancer) : Effective in inducing apoptosis.

- HeLa (Cervical Cancer) : Significant reduction in cell viability.

Table 1: Antitumor Activity of Malonato-1,3-propylenediamineplatinum(II)

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 5.2 | DNA cross-linking |

| MCF-7 | 4.8 | Apoptosis induction |

| HeLa | 6.0 | Cell cycle arrest |

Clinical Applications

Several case studies have highlighted the therapeutic potential of Malonato-1,3-propylenediamineplatinum(II) in clinical settings:

-

Case Study on Lung Cancer :

- A patient with advanced non-small cell lung cancer was treated with Malonato-1,3-propylenediamineplatinum(II) as part of a combination therapy regimen. The treatment resulted in significant tumor shrinkage and improved quality of life over six months.

-

Breast Cancer Treatment :

- In a clinical trial involving patients with metastatic breast cancer, administration of this platinum compound led to a 50% response rate among participants who had previously failed other treatments.

Safety and Toxicity

While Malonato-1,3-propylenediamineplatinum(II) shows promising biological activity, its safety profile is crucial for clinical use. Studies indicate:

- Cytotoxicity : Higher concentrations lead to increased cytotoxic effects on normal cells.

- Side Effects : Common side effects include nausea, vomiting, and myelosuppression.

Properties

CAS No. |

41666-76-6 |

|---|---|

Molecular Formula |

C6H12N2O4Pt |

Molecular Weight |

371.25 g/mol |

IUPAC Name |

3-azanidylpropylazanide;platinum(2+);propanedioic acid |

InChI |

InChI=1S/C3H8N2.C3H4O4.Pt/c4-2-1-3-5;4-2(5)1-3(6)7;/h4-5H,1-3H2;1H2,(H,4,5)(H,6,7);/q-2;;+2 |

InChI Key |

FUNJYORPQVTIGD-UHFFFAOYSA-N |

Canonical SMILES |

C(C[NH-])C[NH-].C(C(=O)O)C(=O)O.[Pt+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.